molecular formula C16H15N3O2S B2567607 (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 1798387-58-2

(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Cat. No.: B2567607
CAS No.: 1798387-58-2
M. Wt: 313.38
InChI Key: ZDRVBOMKGFJRED-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.
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Scientific Research Applications

Intramolecular Cyclization and Heterocycle Formation

Research indicates that compounds similar to (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide can undergo intramolecular cyclization, leading to the formation of complex heterocyclic structures such as dihydrothiopyrano[3,4-b]furans, dihydrothiopyrano[4,3-b]furans, or dihydrothiopyrano[3,4-c]furans. These reactions typically occur in a water-ethanol medium, facilitated by potassium hydroxide, and the resulting structures depend on the substituents' relative positions on the furan ring. Such cyclization processes are essential for synthesizing annelated dihydrothieno[3,4-c]furan systems, which have potential applications in creating new materials with unique chemical and physical properties (Pevzner, 2021).

Antimicrobial and Anticancer Activities

Compounds bearing structural similarities to this compound have been explored for their biological activities. For instance, heteroaryl pyrazole derivatives synthesized from furan-2-yl and thiophen-2-yl moieties have shown promising antimicrobial properties against various bacteria and fungi. The biological activity is influenced by the Schiff base moiety attached to chitosan, demonstrating the potential of such compounds in developing new antimicrobial agents (Hamed et al., 2020). Additionally, chalcone derivatives with furan-2-yl and thiophen-2-yl backbones have been associated with significant anticancer activities, particularly against breast cancer cell lines. The cytotoxicity of these compounds underscores their potential in anticancer drug development, highlighting the importance of the chalcone backbone in medicinal chemistry (Zaki et al., 2018).

Enantioselective Synthesis

The enantioselective synthesis of derivatives of this compound has been achieved using marine and terrestrial fungi. This green chemistry approach utilizes microwave radiation and filamentous fungi for the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide, resulting in compounds with high enantiomeric excess. Such biocatalytic methods offer sustainable alternatives for synthesizing enantiomerically pure compounds, which are crucial in drug development and other applications requiring specific stereochemistry (Jimenez et al., 2019).

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-16(6-5-13-3-1-11-21-13)17-8-10-19-9-7-14(18-19)15-4-2-12-22-15/h1-7,9,11-12H,8,10H2,(H,17,20)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRVBOMKGFJRED-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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